2-Methoxy-2-methyl-1-(6-methyl-1,1-dioxo-1,4-thiazepan-4-yl)propan-1-one

Catalog No.
S7496921
CAS No.
M.F
C11H21NO4S
M. Wt
263.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-2-methyl-1-(6-methyl-1,1-dioxo-1,4-thiaz...

Product Name

2-Methoxy-2-methyl-1-(6-methyl-1,1-dioxo-1,4-thiazepan-4-yl)propan-1-one

IUPAC Name

2-methoxy-2-methyl-1-(6-methyl-1,1-dioxo-1,4-thiazepan-4-yl)propan-1-one

Molecular Formula

C11H21NO4S

Molecular Weight

263.36 g/mol

InChI

InChI=1S/C11H21NO4S/c1-9-7-12(5-6-17(14,15)8-9)10(13)11(2,3)16-4/h9H,5-8H2,1-4H3

InChI Key

JCUHRDMKKSYTLN-UHFFFAOYSA-N

SMILES

CC1CN(CCS(=O)(=O)C1)C(=O)C(C)(C)OC

Canonical SMILES

CC1CN(CCS(=O)(=O)C1)C(=O)C(C)(C)OC
2-Methoxy-2-methyl-1-(6-methyl-1,1-dioxo-1,4-thiazepan-4-yl)propan-1-one (MMTD) is a compound belonging to the class of thiazepine derivatives. It was first synthesized in 2011 by a group of Chinese researchers, and since then, it has gained attention due to its potential biological properties, such as anti-inflammatory, analgesic and anxiolytic effects.
2.
MMTD has a molecular weight of 329.413 g/mol and a molecular formula of C15H22N2O4S. It is a white to off-white solid crystalline powder with a melting point of around 116°C. MMTD is soluble in most organic solvents, but insoluble in water.
3.
The synthesis of MMTD typically involves the reaction of 2-methyl-1,1-dioxo-1,4-thiazepane and 2-methoxypropionyl chloride in the presence of a base catalyst such as triethylamine. The final product can be purified by recrystallization or column chromatography. MMTD can be characterized by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and elemental analysis.
4. Analytical Methods
Several analytical methods have been developed for the quantitative determination of MMTD in biological samples, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). These methods have been shown to be accurate, precise, and sensitive in the detection of MMTD in various matrices, including plasma, urine, and tissue samples.
5. Biological Properties
Studies have shown that MMTD possesses various biological properties, including anti-inflammatory, analgesic, and anxiolytic effects. In vitro studies have shown that MMTD can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in stimulated macrophages. MMTD has also been shown to reduce acute and chronic pain in animal models by suppressing inflammatory responses and reducing neuronal excitability. Furthermore, MMTD has anxiolytic effects in rodents by reducing anxiety-like behavior in several anxiety models.
6.
The toxicity and safety of MMTD in scientific experiments have been investigated in several animal studies. Acute toxicity studies have shown that MMTD has a low toxicity profile, with no significant adverse effects observed at doses up to 2000 mg/kg. Subchronic toxicity studies in rats have also shown that MMTD did not cause any significant changes in hematological, biochemical, or histopathological parameters at doses up to 1000 mg/kg/day.
7.
MMTD has potential applications in various scientific experiments, particularly in the fields of pharmacology, drug discovery, and neuroscience. Its anti-inflammatory, analgesic, and anxiolytic properties make it a promising candidate for the development of new painkillers and anti-inflammatory drugs. Moreover, MMTD could also be used as a tool compound to probe the role of thiazepine derivatives in various biological processes.
8.
Studies on the biological properties, toxicity, and safety of MMTD are still limited, and further investigations are needed to fully understand its potential applications. Some recent studies have focused on the synthesis of MMTD derivatives with improved biological activities and reduced toxicity. Other studies have explored the mechanisms underlying the anti-inflammatory and analgesic effects of MMTD.
9.
MMTD has potential implications in various fields of research and industry, particularly in the development of new drugs for the treatment of pain and inflammation. It could also be used as a tool compound for investigating the role of thiazepine derivatives in various biological processes.
10. Limitations and Future Directions
Currently, the biological properties, toxicity, and safety of MMTD are still poorly understood, and further research is necessary to fully understand its potential applications. Moreover, studies focusing on the synthesis of MMTD derivatives with improved biological activities and reduced toxicity should be explored further. Finally, future studies should also investigate the potential implications of MMTD in other fields, such as agriculture, food, and cosmetics.

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Exact Mass

263.11912932 g/mol

Monoisotopic Mass

263.11912932 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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